REACTION_CXSMILES
|
[Cl-].[Ce+3].[Cl-].[Cl-].C[Li].CCO[CH2:10][CH3:11].C(C1C=[CH:18][CH:17]=[CH:16][N:15]=1)#N.C(=O)=O.[OH-].[NH4+:24].[CH2:25]1[CH2:29]OC[CH2:26]1>>[CH3:26][C:25]([NH2:24])([C:11]1[CH:10]=[CH:18][CH:17]=[CH:16][N:15]=1)[CH3:29] |f:0.1.2.3,8.9|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ce+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-76 °C
|
Type
|
CUSTOM
|
Details
|
stir the slurry under nitrogen for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
dropwise maintaining the internal reaction temperature below −60° C
|
Type
|
STIRRING
|
Details
|
Stir for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the reaction to −76° C.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the reaction below −60° C
|
Type
|
CUSTOM
|
Details
|
remove the bath
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to 15° C
|
Type
|
TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Decant the solution from the mixture
|
Type
|
WASH
|
Details
|
wash the solids well with THF
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=NC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |